molecular formula C18H14O3 B11844392 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid

Cat. No.: B11844392
M. Wt: 278.3 g/mol
InChI Key: SHGUEMAWFVFYFU-UHFFFAOYSA-N
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Description

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid is an organic compound that features a naphthalene ring system substituted with a hydroxymethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by reduction and subsequent functional group transformations to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in 6-(3-carboxyphenyl)-2-naphthoic acid.

    Reduction: Reduction of the carboxylic acid group yields 6-(3-(hydroxymethyl)phenyl)-2-naphthylmethanol.

    Substitution: Halogenation or nitration of the naphthalene ring produces various substituted derivatives.

Scientific Research Applications

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-(Methoxymethyl)phenyl)-2-naphthoic acid
  • 6-(3-(Ethoxymethyl)phenyl)-2-naphthoic acid
  • 6-(3-(Hydroxymethyl)phenyl)-1-naphthoic acid

Uniqueness

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid is unique due to the specific positioning of the hydroxymethyl group on the phenyl ring and the carboxylic acid group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

6-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14O3/c19-11-12-2-1-3-13(8-12)14-4-5-16-10-17(18(20)21)7-6-15(16)9-14/h1-10,19H,11H2,(H,20,21)

InChI Key

SHGUEMAWFVFYFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)CO

Origin of Product

United States

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